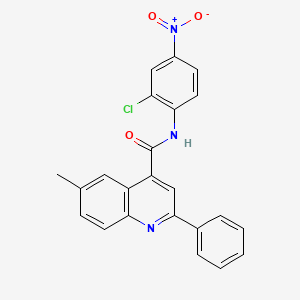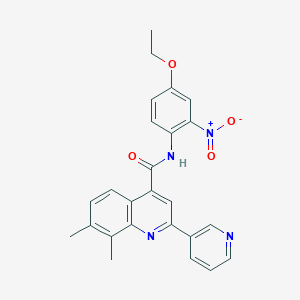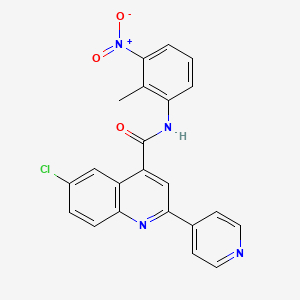
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a synthetic compound that belongs to the family of quinoxalines. CNQX is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. CNQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist of AMPA receptors, binding to the glutamate binding site and blocking the ion channel pore. N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has a high affinity for the GluA2 subunit of AMPA receptors, which is responsible for the calcium permeability of the receptor. By blocking the ion channel pore, N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is essential for the induction of long-term potentiation (LTP), a cellular mechanism of synaptic plasticity that underlies learning and memory.
Biochemical and physiological effects:
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has been shown to induce a reversible block of AMPA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and cerebellum. N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured neurons. N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has been used to study the role of AMPA receptors in synaptic plasticity, such as LTP and long-term depression (LTD), and in the development of epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, such as its high potency and selectivity for AMPA receptors, its reversible block of synaptic transmission, and its ability to induce a concentration-dependent inhibition of AMPA receptor-mediated currents. However, N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has some limitations, such as its potential toxicity and its off-target effects on other glutamate receptors, such as kainate receptors and NMDA (N-methyl-D-aspartate) receptors. N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide also has a short half-life and a poor solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide in scientific research, such as the investigation of its effects on AMPA receptor subunit composition and trafficking, the development of more selective and potent AMPA receptor antagonists, the study of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of the therapeutic potential of AMPA receptor modulators for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal excitability. N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenyl-4-quinolinecarboxamide has also been used to study the mechanisms of action of other drugs that target AMPA receptors, such as aniracetam and piracetam.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c1-14-7-9-20-17(11-14)18(13-22(25-20)15-5-3-2-4-6-15)23(28)26-21-10-8-16(27(29)30)12-19(21)24/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENZSQLWLDQTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)
![8-chloro-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4162398.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2-methoxyphenyl)quinoline](/img/structure/B4162411.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162426.png)
![isopropyl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4162433.png)
![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162437.png)
![2-methoxy-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4162443.png)
![N'-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162450.png)
![1-[2-(3-phenoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162457.png)